
2-Amino-7-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-7-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(7H)-one is a synthetic nucleoside analog. This compound is structurally related to purine nucleosides and is characterized by the presence of a fluorine atom at the 3-position of the tetrahydrofuran ring. It has significant applications in medicinal chemistry, particularly in antiviral and anticancer research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(7H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable purine derivative.
Fluorination: Introduction of the fluorine atom at the 3-position of the tetrahydrofuran ring is achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Glycosylation: The fluorinated intermediate undergoes glycosylation with a protected sugar derivative.
Deprotection: The final step involves the removal of protecting groups to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-7-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various nucleophiles, including amines and thiols, can be used under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with potential therapeutic applications.
Applications De Recherche Scientifique
2-Amino-7-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(7H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its antiviral and anticancer properties. It acts by inhibiting viral replication and inducing apoptosis in cancer cells.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The compound exerts its effects by incorporating into nucleic acids, thereby disrupting the normal function of DNA and RNA. This leads to the inhibition of viral replication and the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in DNA synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-7-((2R,3R,4R,5R)-3-hydroxy-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(7H)-one: Lacks the fluorine atom, resulting in different biological activity.
2-Amino-7-((2R,3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(7H)-one: Contains a chlorine atom instead of fluorine, leading to altered pharmacokinetics.
Uniqueness
The presence of the fluorine atom in 2-Amino-7-((2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(7H)-one enhances its stability and bioavailability, making it a unique and valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C10H12FN5O4 |
|---|---|
Poids moléculaire |
285.23 g/mol |
Nom IUPAC |
2-amino-7-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-7-5(16)8(19)15-10(12)14-7/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1 |
Clé InChI |
FHZUZEMURQZKIO-DXTOWSMRSA-N |
SMILES isomérique |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)C(=O)NC(=N2)N |
SMILES canonique |
C1=NC2=C(N1C3C(C(C(O3)CO)O)F)C(=O)NC(=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


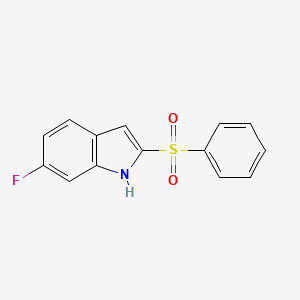
![2-(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)-4-methylpentanoic acid](/img/structure/B11844723.png)
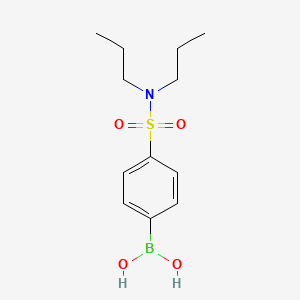
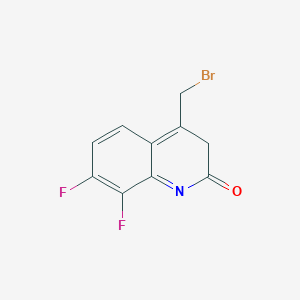
![[2,3'-Biquinoline]-2'-carbonitrile](/img/structure/B11844745.png)
![7-Chloro-3-(cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11844747.png)
![5-(Cyclobutylmethyl)-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11844752.png)
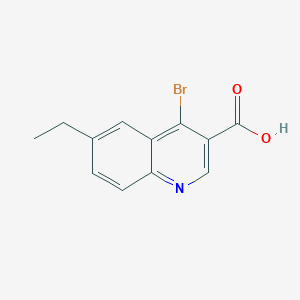
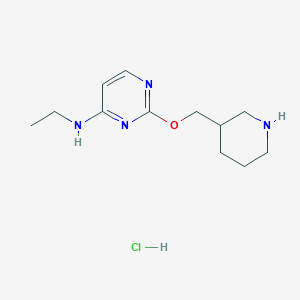


![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-nonylphenol](/img/structure/B11844803.png)
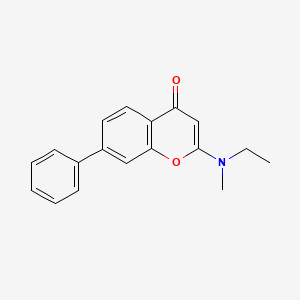
![6-(Hydroxymethyl)-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11844819.png)
